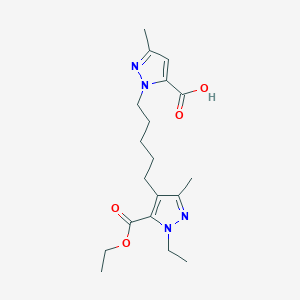
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a complex organic compound featuring a pyrazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .
化学反応の分析
Types of Reactions
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学的研究の応用
1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting therapeutic effects .
類似化合物との比較
Similar Compounds
1-Substituted 5-acetyl (ethoxycarbonyl)-2,3-dihydropyrazolo-[3,4-b]pyridin-3-ones: These compounds share a similar pyrazole ring structure and ethoxycarbonyl group but differ in their overall molecular architecture.
Ethyl 4-hydroxy-3-oxo-2,3-dihydropyrazolo-[3,4-b]pyridine-5-carboxylates: These compounds also feature a pyrazole ring and carboxylate group, making them structurally related.
Uniqueness
What sets 1-(5-(5-(Ethoxycarbonyl)-1-ethyl-3-methyl-1H-pyrazol-4-yl)pentyl)-3-methyl-1H-pyrazole-5-carboxylic acid apart is its specific substitution pattern and the presence of both ethoxycarbonyl and carboxylic acid functional groups.
特性
分子式 |
C19H28N4O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
2-[5-(5-ethoxycarbonyl-1-ethyl-3-methylpyrazol-4-yl)pentyl]-5-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C19H28N4O4/c1-5-22-17(19(26)27-6-2)15(14(4)21-22)10-8-7-9-11-23-16(18(24)25)12-13(3)20-23/h12H,5-11H2,1-4H3,(H,24,25) |
InChIキー |
RSNMGEBZEQAZJY-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C(=N1)C)CCCCCN2C(=CC(=N2)C)C(=O)O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


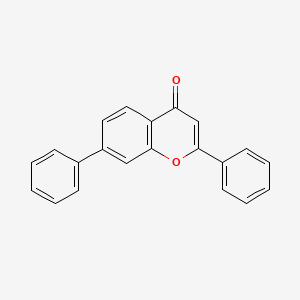
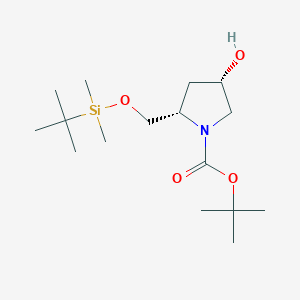
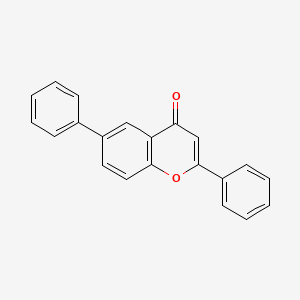

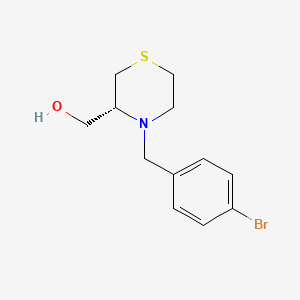
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)
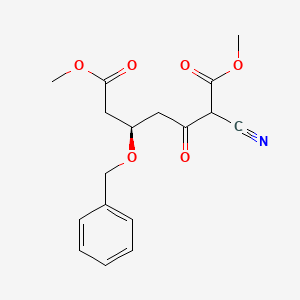
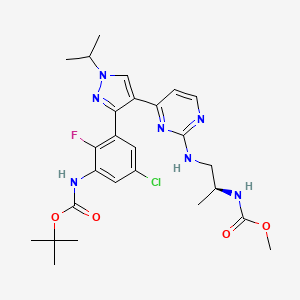
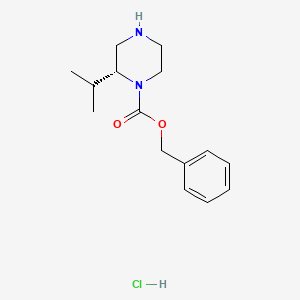
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
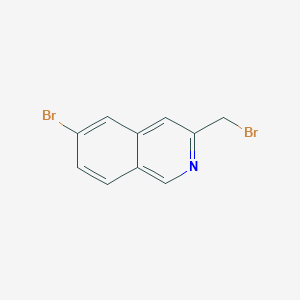

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

